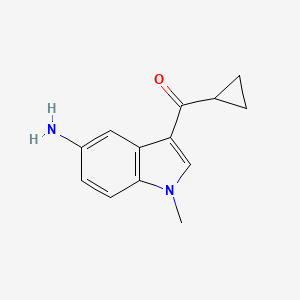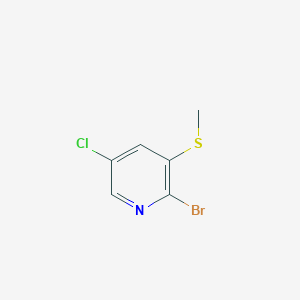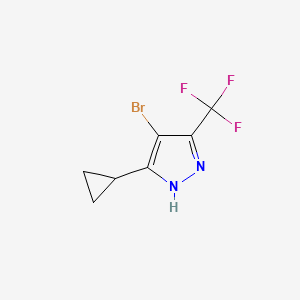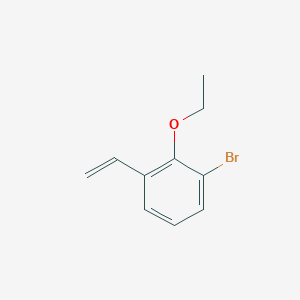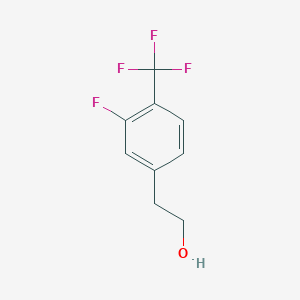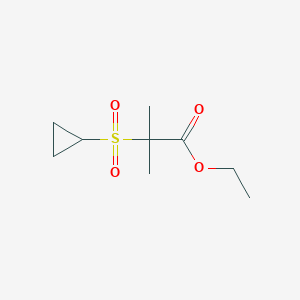
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, an ester or an alkane).
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, the type of reaction (such as addition, substitution, or rearrangement), and the conditions under which the reaction takes place.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate has been used in various synthesis processes. Notably, it forms adducts with cyclic ethers and acetals under free radical conditions, indicating its reactivity and potential in creating complex molecules. For instance, ethyl 3,3-difluoro-2-methylpropenoate reacts with tetrahydrofuran and 1,3-dioxolanes to form 1:1 adducts, showcasing the molecule's capacity to engage in complex chemical reactions (Bumgardner & Burgess, 2000).
Polymer Research
In polymer research, the compound's derivatives have been utilized in the creation of responsive hydrogels. For instance, poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels, involving a derivative of the compound, exhibit pH- and temperature-sensitive swelling behaviors. This indicates the compound's utility in creating materials with specific responses to environmental conditions (Çavuş & Gürdağ, 2007).
Catalysis and Reaction Mechanisms
The compound and its variants have also found applications in understanding catalysis and reaction mechanisms. A study highlights the use of a coenzyme NADH model in reactions with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, where ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate derivatives may be involved in the reaction pathways, offering insights into complex reaction mechanisms (Fang et al., 2006).
Drug Metabolism and Biocatalysis
In the domain of drug metabolism and biocatalysis, derivatives of ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate have been utilized for the preparation of mammalian metabolites of drugs, indicating the compound's role in medicinal chemistry and pharmacology (Zmijewski et al., 2006).
Safety And Hazards
This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
Propiedades
IUPAC Name |
ethyl 2-cyclopropylsulfonyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-4-13-8(10)9(2,3)14(11,12)7-5-6-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJMHLBFHVXPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)S(=O)(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
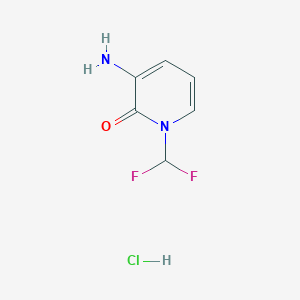
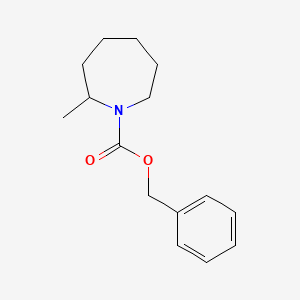
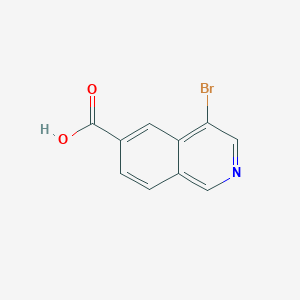
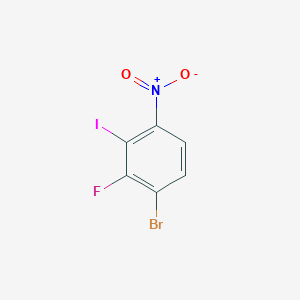
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)
